Palmatine

Vue d'ensemble

Description

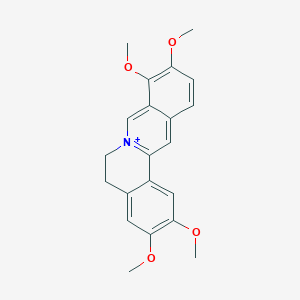

Palmatine : est un alcaloïde isoquinoléique naturel appartenant à la classe des protoberbérines. On le trouve dans diverses plantes, notamment le Phellodendron amurense, le Coptis chinensis et le Corydalis yanhusuo . La this compound a été étudiée pour ses utilisations thérapeutiques potentielles, notamment le traitement de la jaunisse, de la dysenterie, de l'hypertension, de l'inflammation et des maladies hépatiques .

Applications De Recherche Scientifique

La palmatine a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme réactif chimique et dans la synthèse d'autres composés.

Biologie : Étudié pour ses effets sur les processus cellulaires et les voies métaboliques.

Médecine : Enquête sur ses effets thérapeutiques potentiels, notamment ses activités neuroprotectrices, anti-inflammatoires et anticancéreuses

Industrie : Utilisé dans la production de produits pharmaceutiques et comme colorant naturel.

Mécanisme d'action

La this compound exerce ses effets par le biais de diverses cibles moléculaires et voies :

Effets neuroprotecteurs : Inhibe l'activité de l'acétylcholinestérase et de la butyrylcholinestérase, ce qui entraîne une augmentation des niveaux d'acétylcholine dans le cerveau.

Propriétés antioxydantes : Bloque la formation de radicaux libres et réduit les niveaux de carbonyles réactifs.

Effets anti-inflammatoires : Module la voie Nrf2/HO-1 pour réduire le stress oxydatif et la neuroinflammation.

Effets antidiabétiques : Améliore la voie de signalisation de l'insuline en activant la cascade IRS-1-PI3K-AKT2 et en favorisant la translocation de GLUT4.

Mécanisme D'action

Target of Action

Palmatine, a natural isoquinoline alkaloid, has been found to interact with several targets. One of the primary targets of this compound is Musashi-2 (MSI2) , an evolutionarily conserved RNA-binding protein . This compound has been identified as a functional MSI2 antagonist, inhibiting the MSI2-dependent growth of colorectal cancer cells . Additionally, this compound has been reported to have significant growth inhibitory effects on various human cancer cell lines .

Mode of Action

This compound’s potential mechanism of action is through reduced expression of PKC-α with a concurrent increase in the expression of tyrosine phosphorylation, activating the IRS-1-PI3K-AKT2 cascade and thus enhancing GLUT4 translocation . This mechanism has been observed in the context of insulin resistance, where this compound has been reported to possess antidiabetic properties . Furthermore, this compound has been found to bind directly to MSI2 at its C-terminal, inhibiting the MSI2-dependent growth of colorectal cancer cells .

Biochemical Pathways

This compound has been reported to affect several biochemical pathways. It has been found to enhance the activation of the Nrf2-related antioxidant pathway and inhibit the activation of the NLRP3-related pyroptosis pathway . These pathways play crucial roles in oxidative stress and inflammation, respectively . Additionally, this compound has been reported to induce mitophagy, a process crucial for maintaining mitochondrial function .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that glucuronidation and sulfation are the main metabolic pathways of this compound . In a study involving rats, it was found that after oral administration of this compound, the compound exhibited a half-life of approximately 187 minutes . The area under the plasma drug concentration-time curve (AUC) was found to be 280.30 mg•min•L⁻¹ , indicating the bioavailability of this compound .

Result of Action

This compound has been reported to have a wide range of molecular and cellular effects. It has been found to inhibit the viability and proliferation of breast cancer cells in a dose-dependent manner . This compound can also alleviate acute lung injury caused by particulate matter, reducing apoptosis and reactive oxygen species (ROS) levels, and improving mitochondrial damage . Furthermore, this compound has been found to restore mitochondrial function in an Alzheimer’s disease mouse model by selectively inducing mitophagy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in cellular experiments involving this compound, the compound was found to efficiently induce mitophagy in various human cell lines . In animal models, this compound has been shown to improve movement time and central square crossing time in open field tests, indicating that the compound’s action can be influenced by the environment and the physiological state of the organism .

Analyse Biochimique

Biochemical Properties

Palmatine interacts with various enzymes, proteins, and other biomolecules. For instance, it has shown binding energies of −8.2 kcal/mol for PI3K gamma and −9.2 kcal/mol for PI3K alpha . The nature of these interactions is crucial in understanding the role of this compound in biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have identified several in-vivo and in-vitro metabolites of this compound . Information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being explored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La palmatine peut être synthétisée à partir de la berbérine ou de ses sels par une série de réactions chimiques. Le processus implique l'utilisation d'acide formique, d'acétate et d'autres réactifs sous des conditions de température contrôlées (30-70°C) . La réaction implique généralement la déméthylation et l'oxydation de la berbérine pour produire de la this compound.

Méthodes de production industrielle : La production industrielle de this compound implique souvent l'extraction à partir de sources végétales suivie d'une purification utilisant des techniques chromatographiques. Par exemple, la this compound peut être extraite des racines de Berberis cretica en utilisant du méthanol et purifiée par chromatographie sur colonne remplie de gel de silice et de résine Sephadex LH-20 .

Analyse Des Réactions Chimiques

Types de réactions : La palmatine subit diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction peuvent convertir la this compound en ses formes réduites.

Substitution : La this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions communs :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Divers réactifs, tels que les halogènes et les acides, sont utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et déméthylés de la this compound .

Comparaison Avec Des Composés Similaires

La palmatine est similaire à d'autres alcaloïdes protoberbérines, tels que :

Berbérine : Partage des propriétés pharmacologiques similaires, mais diffère dans ses cibles moléculaires et voies spécifiques.

Jatrorrhizine : Un autre alcaloïde isoquinoléique avec des effets thérapeutiques similaires, mais une structure chimique différente.

La singularité de la this compound réside dans son large éventail d'activités biologiques et ses applications thérapeutiques potentielles dans diverses maladies, notamment la maladie d'Alzheimer, le cancer et le diabète .

Propriétés

IUPAC Name |

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,9-12H,7-8H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCQEUCGKKTEBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10605-02-4 (chloride), 131-04-4 (hydroxide), 4880-79-9 (iodide) | |

| Record name | Palmatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9048065 | |

| Record name | Palmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3486-67-7 | |

| Record name | Palmatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3486-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALMATINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G50C034217 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.